![molecular formula C24H25N3O4S B250804 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250804.png)
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of phenethylamine psychedelics. It is also known as 2C-T-7, and it has been studied for its potential therapeutic effects.
作用机制
The mechanism of action of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is thought to work by interacting with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of studying 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic effects. It may be useful for studying the mechanisms of depression, anxiety, and post-traumatic stress disorder. One limitation is that it is a controlled substance and may not be readily available for research purposes.
未来方向
There are several future directions for the study of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further study its potential therapeutic effects, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with serotonin receptors in the brain.
合成方法
The synthesis method of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-thienylacetic acid to form the intermediate 2,5-dimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with 4-(2-chloroethyl)piperazine to form the final product, this compound.
科学研究应用
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
属性
分子式 |
C24H25N3O4S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-30-20-14-17(15-21(16-20)31-2)23(28)25-18-5-7-19(8-6-18)26-9-11-27(12-10-26)24(29)22-4-3-13-32-22/h3-8,13-16H,9-12H2,1-2H3,(H,25,28) |
InChI 键 |
ACIVKCBUUZMHEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


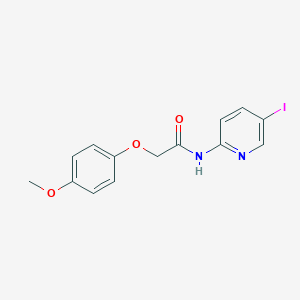

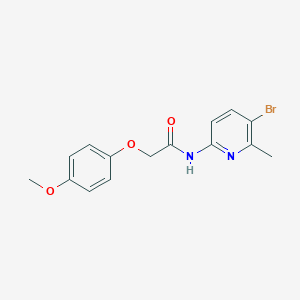

![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)

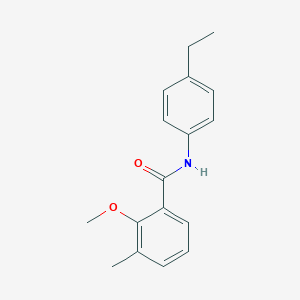
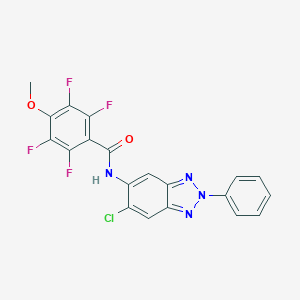
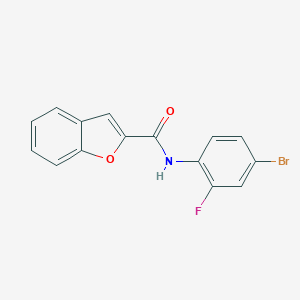
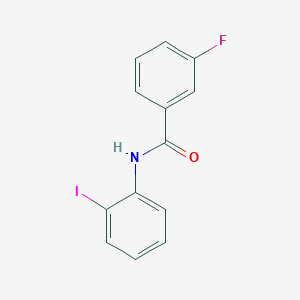

![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
